molecular formula C11H12Cl2O2 B14046157 1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one

1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one

Cat. No.: B14046157
M. Wt: 247.11 g/mol
InChI Key: HPODIQKGVRILGN-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chlorinated phenyl ring and a ketone group

Preparation Methods

The synthesis of 1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the chlorination of a methoxy-substituted phenylpropane derivative, followed by the introduction of a ketone group through oxidation reactions. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxy group may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(3-(chloromethyl)-5-nitrophenyl)propan-2-one: This compound has a nitro group instead of a methoxy group, which significantly alters its reactivity and applications.

    Phenylacetone: Although structurally simpler, phenylacetone shares the ketone functional group and can undergo similar types of reactions

Properties

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

1-chloro-1-[3-(chloromethyl)-5-methoxyphenyl]propan-2-one

InChI

InChI=1S/C11H12Cl2O2/c1-7(14)11(13)9-3-8(6-12)4-10(5-9)15-2/h3-5,11H,6H2,1-2H3

InChI Key

HPODIQKGVRILGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)CCl)OC)Cl

Origin of Product

United States

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